N-methylammodendrine

Description

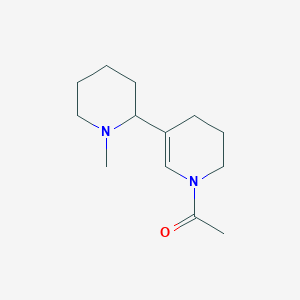

Structure

3D Structure

Propriétés

IUPAC Name |

1-[5-(1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGUPFWFYUMIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=C1)C2CCCCN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Plant Material Extraction

Fresh or dried plant material is homogenized in polar solvents such as methanol or ethanol. Acidic aqueous solutions (e.g., 0.1 M HCl) are used to protonate alkaloids, facilitating their extraction into the aqueous phase. Subsequent basification with ammonium hydroxide precipitates crude alkaloids.

Chromatographic Purification

Crude extracts undergo column chromatography using silica gel or alumina. Elution with gradient mixtures of chloroform-methanol-ammonia (90:9:1 to 85:13:2) separates ammodendrine and this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% purity.

Chemical Synthesis via Methylation of Ammodendrine

Ammodendrine serves as the primary substrate for this compound synthesis. Modern methods prioritize atom economy and reduced toxicity.

Copper-Catalyzed Methylation with Formic Acid and Silane

A patent-published method (CN106674020A) employs Cu(OAc)₂ as a catalyst, formic acid as a methylating agent, and phenylsilane (PhSiH₃) as a reductant.

-

Reaction Conditions :

The mechanism involves formic acid decarboxylation to generate CO₂ and a methyl radical, which is transferred to the amine via copper-mediated hydrogen shuttling.

Classical Methylation with Formaldehyde

The Eschweiler-Clarke reaction, though historically significant, uses excess formaldehyde and suffers from low selectivity:

-

Procedure : Ammodendrine refluxed with 37% formaldehyde and formic acid (5:1 molar ratio) at 100°C for 24 hours.

Enantiomer Separation and Characterization

This compound exists as d- and l-enantiomers with distinct biological activities.

Diastereomeric Derivatization

Enantiomers are derivatized with 9-fluorenylmethoxycarbonyl-l-alanine (Fmoc-l-Ala-OH) to form diastereomers, separable via preparative HPLC (C18 column, acetonitrile-water gradient).

Optical Rotation and Toxicity

| Enantiomer | Optical Rotation ([α]D) | LD₅₀ (Mice, mg/kg) |

|---|---|---|

| d-Form | +62.4° | 56.3 |

| l-Form | −59.0° | 63.4 |

The d-enantiomer exhibits marginally higher toxicity, attributed to enhanced receptor binding affinity.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost | Environmental Impact |

|---|---|---|---|---|

| Natural Isolation | 0.1–2% | >99% | High | Sustainable |

| Copper-Catalyzed Methylation | 85–98% | 95–99% | Moderate | Low (no halides) |

| Eschweiler-Clarke | 40–60% | 80–90% | Low | High (formaldehyde) |

Copper-catalyzed methods outperform classical approaches in yield and sustainability, though natural isolation remains critical for obtaining enantiopure forms.

Applications and Pharmacological Implications

This compound’s toxicity profile (LD₅₀ ~56–63 mg/kg) necessitates precise synthesis for toxicological studies. Its role as a chiral template in drug development underscores the importance of enantioselective synthesis, particularly for neurological agents targeting nicotinic acetylcholine receptors .

Q & A

Q. What ethical guidelines apply to animal studies investigating this compound’s teratogenicity?

- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement). Use the minimum sample size required for statistical power (calculated via pre-experiment power analysis). Monitor animals daily for distress and implement humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.